Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate
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Description
Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C25H20N2O9S and its molecular weight is 524.5. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
Amaral (1969) discusses the use of the 2-(p-nitrophenylthio)ethyl group, which shares a structural resemblance to the query compound, as an alternative for carboxyl-group protection in peptide synthesis. This group is selectively removable, highlighting its utility in the synthesis of complex peptides (Amaral, 1969).
Heterocyclic Chemistry
Research by Santo et al. (1998) on the synthesis of pyrrole-annulated heterocyclic systems involves the condensation of 2-nitrothiophenol with ethyl propiolate to form compounds structurally related to the query compound. These steps are integral to constructing complex heterocyclic frameworks (Santo et al., 1998).
Synthesis of Benzofuran Derivatives
Suzuki (1985) explores the synthesis of 2,3-dihydrobenzofurans from ethyl 2-acylphenoxyacetates, providing insights into the formation of benzofuran derivatives, which are structurally related to the compound of interest (Suzuki, 1985).
Catalysis and Synthesis
A study by Safaei‐Ghomi et al. (2017) details the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles as a catalyst for the synthesis of compounds including ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This research highlights the catalytic applications and synthesis methodologies relevant to the synthesis of complex organic molecules (Safaei‐Ghomi et al., 2017).
Molecular Modification and Function
Alonso et al. (2005) demonstrate the use of 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction, a method that could potentially be adapted for modifications of the query compound to introduce specific functional groups or molecular scaffolds, emphasizing the flexibility and adaptability of sulfone-based compounds in organic synthesis (Alonso et al., 2005).
Properties
IUPAC Name |
ethyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O9S/c1-3-34-24(28)23-16(2)35-22-13-12-17(15-21(22)23)26(25(29)36-19-9-5-4-6-10-19)37(32,33)20-11-7-8-18(14-20)27(30)31/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPROAPBFBHXHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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